5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID

Catalog No.
S2991066
CAS No.
74138-24-2
M.F
C17H20ClNO4S
M. Wt
369.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID

CAS Number

74138-24-2

Product Name

5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID

IUPAC Name

5-(1-adamantylsulfamoyl)-2-chlorobenzoic acid

Molecular Formula

C17H20ClNO4S

Molecular Weight

369.86

InChI

InChI=1S/C17H20ClNO4S/c18-15-2-1-13(6-14(15)16(20)21)24(22,23)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,19H,3-5,7-9H2,(H,20,21)

InChI Key

HFPIDSHXIYBBPA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(=O)O

Solubility

not available

5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid is a compound that integrates an adamantane moiety with a sulfamoyl group attached to a chlorobenzoic acid framework. This structural combination is significant due to the unique properties imparted by the adamantane structure, which is known for its rigidity and hydrophobicity, potentially enhancing the biological activity of the compound. The compound's IUPAC name reflects its complex structure, indicating the presence of both sulfur and chlorine substituents alongside the adamantane group.

The chemical behavior of 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid can be characterized by several types of reactions:

  • Nucleophilic Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Acid-Base Reactions: The carboxylic acid group can act as an acid, participating in proton transfer reactions.
  • Formation of Amides: The sulfamoyl group can react with amines to form various amide derivatives, which may have distinct biological activities.

Compounds similar to 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid have been studied for their biological activities, particularly in inhibiting various enzymes and modulating signaling pathways. Such compounds have shown potential in:

  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition: Similar structures have been noted for their ability to inhibit histone deacetylase enzymes, potentially influencing gene expression and cellular proliferation.

The specific biological activity of 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid remains to be fully characterized but is likely influenced by its unique structural features.

The synthesis of 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid can be approached through several methods:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly. For instance, a one-pot reaction involving adamantane derivatives and chlorosulfonyl benzoic acids can yield the desired compound efficiently .
  • Conventional Heating: Traditional heating methods can also be employed, where adamantane derivatives react with activated benzoic acids under controlled conditions.
  • Reflux Conditions: Refluxing mixtures of adamantane and chlorosulfonyl benzoic acids in suitable solvents (like dichloromethane) facilitates the formation of sulfamoyl derivatives.

5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for designing new drugs targeting specific diseases, particularly cancer.
  • Biochemical Research: It could be used as a tool compound in studies investigating enzyme inhibition or cellular signaling pathways.

Studies on similar compounds suggest that 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid may interact with various biological targets:

  • Histone Deacetylases: Compounds with similar structures have demonstrated the ability to inhibit these enzymes, leading to increased acetylation levels of histones and altered gene expression.
  • Protein Interactions: The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, enhancing interaction specificity.

Several compounds exhibit structural similarities to 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(adamantan-1-yl)-4-sulfamoylbenzamideContains an adamantane fragment and a sulfamoyl groupFocused on amide formation
4-(adamantan-1-yl)benzenesulfonamideAdamantane linked to a sulfonamideDifferent functional group leading to distinct biological activity
N-(adamantan-1-yl)-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamideIncorporates morpholine alongside adamantaneMorpholine enhances solubility and bioavailability

The uniqueness of 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid lies in its specific combination of functionalities—particularly the chlorobenzoic acid structure—which may enhance its reactivity and interactions compared to other derivatives.

XLogP3

3.7

Dates

Modify: 2023-07-24

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